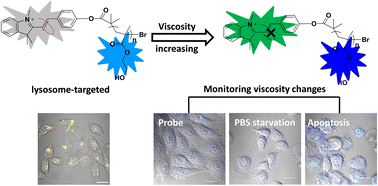Construction of a polymer-based fluorescent probe with dual responsive sites for monitoring changes of lysosomal viscosity†
Journal of Materials Chemistry B Pub Date: 2023-12-05 DOI: 10.1039/D3TB02232C
Abstract
As highly dynamic organelles, lysosomes are involved in various physiological processes. The viscosity of lysosomes plays critical roles in maintaining their normal physiological function and abnormal variations of viscosity are associated with many diseases. Monitoring the changes of lysosomal viscosity could contribute to understanding lysosome-related physiological and pathological processes. In this work, based on an indole fluorophore and fluorescent polymer, poly(2-hydroxyethyl methacrylate) (PHEM), a new polymeric fluorescent probe, In-PHEM, with dual responsive sites for tracking changes of lysosomal viscosity is presented. In-PHEM showed excellent fluorescence properties and high photostability. With this robust probe, the variation of the lysosomal viscosity in cells under different physiological conditions, including inducer stimulation, the process of starvation and apoptosis, was monitored using dual-channel imaging. Therefore, this work may provide a powerful tool for monitoring changes of lysosomal viscosity and helping to understand the relationship between the viscosity changes of lysosomes and their related diseases.


Recommended Literature
- [1] The electrostatic capacity of aluminium and tantalum anode films
- [2] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [3] Sr4B10O18(OH)2·2H2O: a new UV nonlinear optical material with a [B10O23]16− building block†
- [4] Optical tweezing using tunable optical lattices along a few-mode silicon waveguide†
- [5] CTAB-triggered Ag aggregates for reproducible SERS analysis of urinary polycyclic aromatic hydrocarbon metabolites†
- [6] Ionic interactions control the modulus and mechanical properties of molecular ionic composite electrolytes†
- [7] Syntheses, structures, photoluminescence and magnetic properties of four new metal–organic frameworks based on imidazoleligands and aromatic polycarboxylate acids†
- [8] Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imineligands and mixed metal polynuclear complexes†‡
- [9] Thermal Rearrangement of 3-Allyloxy-1,2-benzisothiazole 1,1-Dioxides: an Unusual Inversion of Products of Sigmatropic [3,3]-Shift to Give the [1,3]-Isomers
- [10] Borane and alane reductions of bulky N,N′-diaryl-1,3-diimines: structural characterization of products and intermediates in the diastereoselective synthesis of 1,3-diamines†

Journal Name:Journal of Materials Chemistry B
Research Products
-
CAS no.: 167750-79-0
-
1,2-thiazole-5-carboxylic acid
CAS no.: 10271-85-9
-
CAS no.: 1517-51-7
-
CAS no.: 147253-67-6









